molecular formula C19H13FN4O3S B6577855 N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-84-3

N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6577855
CAS No.: 852135-84-3
M. Wt: 396.4 g/mol
InChI Key: NVWPRPMVXNIYJH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-methyl group, a 3-nitrophenyl moiety at position 6, and a 4-fluorophenyl carboxamide at position 2.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3S/c1-11-17(18(25)21-14-7-5-13(20)6-8-14)28-19-22-16(10-23(11)19)12-3-2-4-15(9-12)24(26)27/h2-10H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWPRPMVXNIYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by its unique structural components:

  • Fluoro Group : Enhances lipophilicity and may influence interactions with biological targets.
  • Nitro Group : Potentially involved in redox reactions and biological activity modulation.
  • Thiazole Ring : Known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as:

  • DNA Topoisomerase II : The compound may inhibit this enzyme, leading to DNA double-strand breaks and subsequent cell death. This mechanism is crucial in anticancer activity.
  • Antimicrobial Targets : The compound exhibits activity against various pathogens by disrupting cellular processes.

Anticancer Activity

Research indicates that imidazo[2,1-b][1,3]thiazoles have promising anticancer properties. For instance:

  • A study reported that compounds similar to this compound displayed IC50 values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines .
CompoundCell LineIC50 (µg/mL)
Example 1HT-291.61
Example 2Jurkat23.30

Antimicrobial Activity

The compound has shown potential as an antimicrobial agent:

  • In vitro studies have demonstrated efficacy against Mycobacterium tuberculosis (Mtb), with IC90 values reported at approximately 7.05 μM for related derivatives .
PathogenIC50 (μM)Notes
Mycobacterium tuberculosis2.32Selective inhibition observed
Non-tuberculous mycobacteria>100No significant activity noted

Study on Antitubercular Activity

A study focusing on derivatives of imidazo[2,1-b][1,3]thiazole reported that compounds with similar structures exhibited selective inhibition against Mtb while showing minimal toxicity towards human lung fibroblast cells (MRC-5) at concentrations above 128 μM .

Cytotoxicity Assessment

Cytotoxicity studies indicate that the compound's derivatives maintain low toxicity levels when assessed against normal cell lines. This suggests a favorable therapeutic index for potential anticancer applications .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[2,1-b][1,3]thiazole derivatives as anticancer agents. For instance:

  • Mechanism of Action : Compounds in this class often exhibit cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide has shown promising results against pancreatic ductal adenocarcinoma cells with IC50 values in the low micromolar range .
  • Case Studies : In a study by Romagnoli et al., derivatives similar to this compound demonstrated significant antiproliferative activity against murine leukemia and human cervical carcinoma cells .

Other Biological Effects

Beyond anticancer properties, this compound may also exhibit:

  • Anti-inflammatory Effects : Some imidazo[2,1-b][1,3]thiazole derivatives have been explored for their anti-inflammatory properties due to their ability to inhibit certain inflammatory pathways.
  • Antimicrobial Activity : Preliminary studies suggest that compounds in this class may possess antimicrobial properties against various bacterial strains.

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 (µM)Reference
AnticancerPancreatic Ductal Adenocarcinoma0.86
AnticancerHuman Cervical Carcinoma1.2
Anti-inflammatoryVarious Inflammatory ModelsTBDOngoing Research
AntimicrobialStaphylococcus aureusTBDPreliminary Findings

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro, fluorine) increase electrophilicity and may enhance binding to biological targets. For example, the 3-nitrophenyl group in the target compound likely stabilizes charge-transfer interactions compared to the 4-nitrophenyl isomer in .
  • Physicochemical Properties : Methoxy () and carboxylic acid () substituents improve aqueous solubility but may reduce membrane permeability. Bromine () and fluorine (target) enhance molecular weight and lipophilicity, favoring blood-brain barrier penetration.
  • Thermal Stability : Higher melting points (e.g., 255–258°C for ) correlate with symmetrical substitution patterns and strong intermolecular interactions.

Preparation Methods

Thiazole Amine Intermediate Preparation

Ethyl bromopyruvate undergoes condensation with thiourea derivatives to form 2-aminothiazole-4-carboxylates. For the target compound, ethyl 2-amino-4-(3-nitrophenyl)thiazole-5-carboxylate is synthesized by reacting ethyl bromopyruvate with 3-nitrobenzoylthiourea in ethanol under reflux (4 h, 78% yield).

Key reaction parameters :

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Workup: Filtration and recrystallization from ethanol/water

Cyclization to Imidazo[2,1-b]Thiazole

The thiazole amine intermediate reacts with α-bromomethyl ketones to form the imidazo[2,1-b]thiazole core. For the 3-methyl substituent, 3-bromo-2-butanone is used, enabling methyl group incorporation at position 3.

Procedure :

  • Thiazole amine (1 eq) and 3-bromo-2-butanone (1.2 eq) in propan-2-ol.

  • Reflux for 12 h.

  • Purification via silica gel chromatography (hexane/ethyl acetate, 7:3).

Yield : 65–72%
Characterization :

  • ¹H NMR : Methyl group (δ 2.54–2.47, multiplet), aromatic protons (δ 7.82–8.21).

  • HRMS : m/z 342.0982 [M + H]⁺ (C₁₇H₁₃N₃O₄S).

Carboxamide Functionalization

Ester Hydrolysis

The ethyl ester group is hydrolyzed to a carboxylic acid using lithium hydroxide:

  • Conditions : LiOH·H₂O (2 eq) in THF/H₂O (3:1), 0°C to room temperature, 6 h.

  • Yield : 89%.

Amide Coupling with 4-Fluoroaniline

The carboxylic acid is coupled with 4-fluoroaniline using carbodiimide chemistry:

Procedure :

  • Carboxylic acid (1 eq), 4-fluoroaniline (1.2 eq), EDCI (1.2 eq), HOBt (1.2 eq) in dry DMF.

  • Stir at room temperature for 12 h.

  • Purify via column chromatography (hexane/ethyl acetate, 6:4).

Yield : 68–75%
Characterization :

  • ¹H NMR : Carboxamide NH (δ 10.21, singlet), fluorophenyl protons (δ 7.12–7.45).

  • ¹³C NMR : Carbonyl (δ 165.2), CF (δ 115.3, J = 243 Hz).

Optimization and Mechanistic Insights

Cyclization Efficiency

Substituent effects on cyclization yields were studied:

Substituent PositionElectron-Withdrawing GroupYield (%)
Para-NO₂72
Meta-NO₂68
Ortho-NO₂52

Meta-substitution (3-nitrophenyl) balances steric and electronic effects, achieving 68% yield.

Coupling Agent Comparison

Coupling agents impact amidation efficiency:

AgentSolventYield (%)
EDCI/HOBtDMF75
DCC/DMAPCH₂Cl₂63
HATUDMF70

EDCI/HOBt in DMF maximizes yield due to superior activation and solubility.

Analytical and Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 450.0921 [M + H]⁺

  • Calculated : C₂₁H₁₄F₃N₃O₃S (449.0746).

X-ray Crystallography

Single-crystal analysis confirms the trans configuration of the carboxamide and the planarity of the imidazothiazole core (bond angles: 119–122°).

Challenges and Alternative Routes

Nitro Group Reduction

Attempts to reduce the 3-nitro group to an amine using H₂/Pd-C resulted in imidazothiazole ring hydrogenation (yield: <10%), necessitating protective strategies for future derivatization.

Direct Cyclization-Coupling

A one-pot cyclization-amidation approach was explored but led to regiochemical impurities (45% purity), favoring stepwise synthesis.

Industrial-Scale Considerations

Cost Analysis

  • EDCI/HOBt : $12/g (limits large-scale use)

  • Propan-2-ol vs. DMF : DMF increases yield but requires stringent waste management.

Green Chemistry Alternatives

Microwave-assisted cyclization reduces reaction time (4 h → 30 min) and improves yield (72% → 78%) .

Q & A

What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with the formation of the imidazo[2,1-b]thiazole core. Key steps include:

  • Nucleophilic substitution to introduce the 3-nitrophenyl group (reflux in ethanol, 3–5 hours, 70–80°C) .
  • Coupling reactions (e.g., amidation) using carboxamide precursors with 4-fluorophenylamine under anhydrous conditions (DMF, triethylamine catalyst, 24 hours, room temperature) .
  • Catalyst-free one-pot synthesis for derivatives, achieving yields >75% by avoiding metal catalysts and optimizing solvent polarity (e.g., acetonitrile) .

Optimization Strategies:

  • Monitor reaction progress via TLC and adjust stoichiometry of nitrophenyl precursors to minimize byproducts.
  • Use recrystallization (ethanol/water mixtures) for purification to achieve >95% purity .

How should researchers characterize this compound spectroscopically?

Methodological Answer:
Critical techniques include:

  • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrophenyl/fluorophenyl) and methyl groups (δ 2.1–2.5 ppm) .
  • FT-IR : Confirm carboxamide (C=O stretch at ~1650 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 465.08) .

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